2-Chloro-6-(trichloromethoxy)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Contemporary Organic and Material Sciences
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif found in numerous natural products, including vitamins and alkaloids. wikipedia.orgnih.gov In contemporary organic and material sciences, pyridine and its derivatives are of paramount importance due to their diverse applications. hqpharmtech.com They serve as fundamental building blocks in drug discovery and development, with many FDA-approved drugs containing a pyridine moiety. nih.govwikipedia.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often enhances the solubility and bioavailability of pharmaceutical compounds. upenn.edu
Beyond medicine, pyridine scaffolds are integral to the agrochemical industry, forming the core of many herbicides, insecticides, and fungicides. wikipedia.orgupenn.edu Their unique electronic properties also make them valuable in material science, where they are incorporated into functional nanomaterials, ligands for organometallic catalysts, and components of proton exchange membranes for high-temperature fuel cells. hqpharmtech.comncert.nic.in The ease with which the pyridine ring can be functionalized allows for the fine-tuning of its chemical, physical, and biological properties, making it a privileged scaffold in the design of novel molecules with tailored functions. wikipedia.org
Structural Classification and Nomenclature of Chlorinated and Trichloromethoxylated Pyridines
The systematic naming of substituted pyridines follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The pyridine ring is numbered starting from the nitrogen atom as position 1. wikipedia.org Substituents are then assigned the lowest possible locants. For "2-Chloro-6-(trichloromethoxy)pyridine," the name indicates a chlorine atom at position 2 and a trichloromethoxy group (-OCCl₃) at position 6 of the pyridine ring. The term "pyridine" is the preferred IUPAC name for this heterocycle. wikipedia.orgqmul.ac.ukquora.com
Halogenated organic compounds can be classified based on several criteria, including the type and number of halogen atoms and the nature of the carbon atom to which the halogen is bonded. organicmystery.comck12.org Chlorinated pyridines are classified as organochlorine compounds. Based on the number of halogen atoms, a compound with one chlorine atom is a monochloro derivative, while those with multiple chlorine atoms, such as the trichloromethoxy group, are considered polychlorinated.
In the case of this compound, the chlorine atom at the 2-position is attached to an sp²-hybridized carbon atom of the aromatic pyridine ring, classifying it as an aryl halide. ck12.org The trichloromethoxy group is a substituent where three chlorine atoms are attached to the methyl group of a methoxy (B1213986) substituent.
Historical Development of Research on this compound within Heterocyclic Chemistry
The history of this compound, also known by its common name nitrapyrin (B159567), is rooted in the mid-20th century exploration of pyridine chemistry for agricultural applications. wikipedia.orgcymitquimica.com The journey of this specific compound from laboratory curiosity to a widely used agricultural chemical marks a significant milestone in heterocyclic chemistry.
A pivotal moment in its history was the discovery of its potent and selective nitrification-inhibiting properties. In 1962, C.A.I. Goring published a seminal paper detailing the control of nitrification by 2-chloro-6-(trichloromethyl)pyridine. upenn.edugoogle.com This research demonstrated the compound's ability to selectively inhibit Nitrosomonas bacteria, the organisms responsible for the conversion of ammonium (B1175870) to nitrite (B80452) in the soil. nih.govnih.gov
Following this discovery, the compound was further developed by the Dow Chemical Company. A key patent for the production of 2-chloro-6-(trichloromethyl)pyridine compounds was granted in the late 1960s, with a specific US patent assigned to Dow Chemical Co. in 1969. nih.govgoogle.com This led to its commercialization under the trademark N-SERVE® in 1974. upenn.edugoogle.com Early synthesis methods often involved the chlorination of 2-picoline. upenn.edu Since its introduction, research has continued to explore its effects on nitrogen management in agriculture and its environmental fate. sigmaaldrich.com
Compound Properties
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1929-82-4 |
| Molecular Formula | C₆H₃Cl₄N |
| Molecular Weight | 230.90 g/mol |
| Appearance | Colorless or white crystalline solid |
| Odor | Mild, sweet odor |
| Melting Point | 62-63 °C |
| Boiling Point | 136-138 °C |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) |
Data sourced from references hqpharmtech.comwikipedia.orgcymitquimica.comosha.govcdc.govsigmaaldrich.cn
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(trichloromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTIWSCJGUHRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744664 | |
| Record name | 2-Chloro-6-(trichloromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221171-69-2 | |
| Record name | 2-Chloro-6-(trichloromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 6 Trichloromethoxy Pyridine
Pathways to the Pyridine (B92270) Core and Subsequent Functionalization
The primary and most commercially significant route to 2-Chloro-6-(trichloromethoxy)pyridine begins with a simple pyridine precursor, which is then subjected to extensive chlorination to install the necessary functional groups.
Stepwise Chlorination of Pyridine Precursors (e.g., 2-Methylpyridine)
The synthesis predominantly starts from 2-methylpyridine (B31789), also known as α-picoline. jubilantingrevia.com This raw material undergoes a series of chlorination reactions that functionalize both the pyridine ring and the methyl substituent. A patented method involves treating α-picoline with gaseous hydrogen chloride to form liquid α-picoline hydrochloride, which is subsequently reacted with gaseous chlorine at elevated temperatures. nih.gov Another approach involves the gas-phase reaction of alpha-picoline with chlorine in the presence of water and a catalyst to produce various chlorinated pyridines. google.com
Introduction of Trichloromethyl Group via Chlorination Reactions
The conversion of the methyl group of 2-methylpyridine into a trichloromethyl group is a critical step that occurs concurrently with the chlorination of the pyridine ring. This transformation is achieved through exhaustive chlorination, where all three hydrogen atoms of the methyl group are substituted by chlorine atoms. wikipedia.org
In some described methods, this process is part of a multi-stage continuous liquid-phase chlorination. google.com For instance, 2-methylpyridine is fed into a series of chlorination tanks, with chlorine gas introduced at each stage, to gradually build up the chlorine content on the molecule until the desired 2-Chloro-6-(trichloromethyl)pyridine is formed. google.com A distinct method involves the selective chlorination of 2-(trichloromethyl)pyridine (B1595038) as the starting material, where the trichloromethyl group is already present, and the focus is on chlorinating the pyridine ring at the 6-position (an alpha-position). google.com This reaction is conducted in a homogeneous liquid state at temperatures between 120°C and 135°C. google.com
Regioselective Synthesis and Isomer Control
Achieving high selectivity for the desired 2-chloro-6-substituted isomer is paramount for an efficient synthesis, as other isomers may be formed, complicating purification and reducing yield.
Strategies for Achieving High Selectivity (e.g., alpha-position chlorination)
The chlorination of the pyridine ring occurs preferentially at the alpha-positions (C2 and C6) relative to the heteroatom. The synthesis of 2-Chloro-6-(trichloromethyl)pyridine relies on controlling the reaction to favor substitution at the 6-position of a 2-substituted pyridine precursor. One patented method specifically claims the selective chlorination of 2-(trichloromethyl)pyridine compounds at the alpha position in a liquid state, avoiding added water or polar solvents. google.com This process yields the target compound by directly chlorinating the vacant alpha-position. google.com The inherent electron-deficient nature of the pyridine ring makes electrophilic substitution difficult, but high-temperature, vapor-phase chlorination can lead to polychlorinated products. youtube.com
Another strategy involves starting with a pyridine derivative that already has a group at the 2-position, directing the chlorination to the available 6-position. The use of 2-(trichloromethyl)pyridine as the substrate is a prime example of this strategy. google.com
Impact of Reaction Conditions (Temperature, Solvents, Catalysts) on Product Distribution
The conditions under which the chlorination is performed have a profound effect on the yield and isomeric purity of the final product.
Temperature: Temperature is a critical parameter. Liquid-phase chlorination of 2-(trichloromethyl)pyridine is effectively carried out at moderately elevated temperatures, specifically in the range of 120°C to 135°C. google.com Other processes that start from 2-methylpyridine use a wider range of temperatures, from 180°C to 320°C, with a preferred range of 220°C to 260°C in the presence of a catalyst. google.com A multi-stage continuous process also operates at high temperatures, around 190°C to 200°C in each stage. google.com
Solvents: The presence or absence of a solvent is a key consideration. The selective chlorination of 2-(trichloromethyl)pyridine is explicitly conducted in the absence of added water and polar solvents to maintain a homogeneous liquid state. google.com In contrast, some gas-phase chlorination methods starting from 2-methylpyridine introduce the reactant as an aqueous solution that is then vaporized. google.comchemicalbook.com
Catalysts: Catalysts are employed to improve reaction efficiency and selectivity. One patented method utilizes activated carbon loaded with metal ion compounds, such as iron or zinc oxides, as a catalyst. google.com The use of such catalysts in a fixed-bed reactor can lead to high yields of the desired product. google.comchemicalbook.com For example, using a catalyst with cupric chloride on activated carbon at 300°C has been described. google.com
The table below summarizes findings from various patented methods, illustrating the influence of different reaction conditions.
| Starting Material | Catalyst | Temperature (°C) | Phase | Yield (%) | Reference |
| 2-Methylpyridine | Activated Carbon with Metal Oxides | 240 | Gas | 89.4 | chemicalbook.com |
| 2-Methylpyridine | Activated Carbon with Iron(III) chloride | 220-260 | Gas | >75 | google.com |
| 2-Methylpyridine | None (Multi-stage continuous) | 190-200 | Liquid | 86 (crude) | google.com |
| 2-(trichloromethyl)pyridine | None (Actinic light) | 120-135 | Liquid | 71 | google.com |
This table is interactive. You can sort and filter the data by clicking on the headers.
Advanced Synthetic Approaches and Process Optimization
Efforts to improve the synthesis of 2-Chloro-6-(trichloromethyl)pyridine focus on increasing efficiency, safety, and environmental friendliness. Advanced approaches often involve continuous processing and waste minimization.
Process optimization also extends to waste management. In one preparation method, the hydrogen chloride gas generated during the reaction is absorbed by water to produce hydrochloric acid as a valuable by-product. google.comgoogle.com Furthermore, any excess chlorine in the tail gas can be recovered and recycled back into the chlorination system, reducing material costs and environmental impact. google.com The adoption of continuous reaction systems is highlighted as being safer and more convenient than batch alternatives. google.com These integrated approaches, which combine continuous flow chemistry with effective by-product and waste stream management, represent the state-of-the-art in the large-scale, sustainable production of 2-Chloro-6-(trichloromethyl)pyridine. google.comgoogle.com
Liquid-Phase Continuous Chlorination Methodologies
A prominent method for the synthesis of this compound involves a multi-stage liquid-phase continuous chlorination process. google.com This methodology utilizes 2-methyl pyridine as the starting material, which is subjected to chlorination in a series of reactors.
The process is typically carried out in multiple chlorination tanks, for instance, a two-stage system. In the first stage, liquid 2-picoline is continuously fed into the primary chlorination tank where it reacts with chlorine gas. google.com The reaction is maintained at a high temperature, for example, between 190°C and 200°C. google.com The mass flow ratio of 2-picoline to chlorine is a critical parameter, often controlled in a ratio of approximately 1:6. google.com
Another described method involves the selective chlorination of a 2-(trichloromethyl)pyridine compound in a homogeneous liquid state. google.com This process is conducted in the absence of added water and polar solvents, with gaseous chlorine being passed through the heated liquid reactant. google.com The temperature is maintained to keep the reaction medium in a liquid state, for example between 120°C and 135°C. google.com Actinic light can be used to facilitate the reaction. google.com
Interactive Data Table: Parameters for Liquid-Phase Continuous Chlorination
| Parameter | Stage 1 | Stage 2 |
| Starting Material | 2-Picoline | Intermediate from Stage 1 |
| Chlorine Feed | Continuous | Separate Feed |
| Temperature Range | 80–210 °C | 80–230 °C |
| Mass Flow Ratio (Picoline:Chlorine) | 1:4 to 1:10 | Chlorine flow is 0.1–1 times that of Stage 1 |
Note: The data in this table is derived from patent literature and represents a general process outline. Specific industrial applications may have optimized parameters. google.com
Catalytic Systems for Enhanced Conversion and Yield (e.g., metal ion oxides, Lewis acids)
To improve the conversion rates and yield of this compound, various catalytic systems are employed. A common approach involves the use of activated carbon as a support for metal-based catalysts. google.com
The catalyst is activated prior to the reaction. For example, a catalyst of iron(III) chloride on activated carbon is heated to around 290°C and treated with nitrogen, followed by chlorine. google.com Other metal chlorides, such as cupric chloride and zinc chloride, mixed with activated carbon have also been utilized. google.com
While the direct application of Lewis acids in the primary chlorination step to form this compound is not extensively detailed in the provided context, their use in related halogenation reactions is known. For instance, Lewis acids like antimony pentachloride (SbCl5) are effective catalysts in the fluorination of trichloromethoxy-benzene in the liquid phase. researchgate.net This suggests the potential for Lewis acids to influence halogen exchange or further chlorination reactions in pyridine-based systems under specific conditions.
Interactive Data Table: Catalytic Systems for this compound Synthesis
| Catalyst System | Support | Starting Material | Process Type | Temperature Range | Reported Yield |
| Iron (Fe) & Zinc (Zn) Ion Oxides | Activated Carbon | 2-Picoline (gas phase) | Continuous Fixed-Bed | 180-320 °C | >75% |
| Iron(III) Chloride | Activated Carbon | 2-Picoline (gas phase) | Continuous Fixed-Bed | ~250 °C | Not specified |
| Cupric Chloride | Activated Carbon | 2-Picoline (gas phase) | Continuous Fixed-Bed | ~300 °C | Not specified |
| Zinc Chloride | Activated Carbon | 2-Picoline (gas phase) | Continuous Fixed-Bed | ~280 °C | Not specified |
Note: The data is based on patent information which outlines the general methodology and achievable results. google.com
Industrial Scale-Up Considerations and Green Chemistry Principles
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability, safety, and sustainability. The adoption of continuous manufacturing processes, as detailed above, is a key consideration for industrial scale-up. google.comgoogle.com Continuous reactions offer advantages over batch processes, including improved safety, consistent product quality, and higher throughput. google.com
From a green chemistry perspective, modern synthetic routes for this compound incorporate principles of waste reduction and resource efficiency. imarcgroup.comgoogle.com In the catalytic continuous process, for example, the hydrogen chloride (HCl) generated as a byproduct can be absorbed in water to produce hydrochloric acid, which can be utilized elsewhere. google.com Furthermore, any excess chlorine from the reaction can be reacted with sodium hydroxide (B78521) to produce sodium hypochlorite, another commercially valuable chemical. google.com These measures significantly reduce the emission of waste streams. google.com
The trend towards more environmentally friendly chemical manufacturing is a driving force in the ongoing research and development of synthetic pathways for compounds like this compound. imarcgroup.com The focus is on developing greener alternatives and processes that minimize the environmental footprint of chemical production. imarcgroup.comresearchgate.netacs.org This includes the use of less hazardous materials, improving energy efficiency, and designing processes that maximize atom economy. researchgate.net The development of heterogeneous catalysts, such as metal single-atom catalysts on supports like carbon nitride, represents a frontier in green chemistry that could offer more sustainable and efficient synthetic routes for complex molecules in the future. acs.org
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Trichloromethoxy Pyridine
Nucleophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring
The pyridine ring in 2-chloro-6-(trichloromethyl)pyridine is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen. The presence of an electron-withdrawing trichloromethyl group further enhances the electrophilicity of the ring, facilitating nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atom at the 2-position of 2-chloro-6-(trichloromethyl)pyridine is the primary site for nucleophilic attack. This is because the intermediate formed during the attack at this position is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. A variety of nucleophiles can displace the chloride ion, leading to a diverse range of substituted pyridines.
Common nucleophilic substitution reactions at the 2-position include:
Amination: Reaction with ammonia (B1221849) or primary and secondary amines can introduce amino functionalities. For instance, reaction with hydrazine (B178648) has been shown to produce the corresponding hydrazine derivative. The enhanced nucleophilicity of hydrazine, due to the alpha effect (lone pair-lone pair repulsion), allows this reaction to proceed under relatively mild conditions.
Alkoxylation and Aryloxylation: Alkoxides and phenoxides can displace the chloro group to form the corresponding ethers.
Thiolation: Thiolates are also effective nucleophiles for the substitution of the 2-chloro group, leading to the formation of 2-thiopyridines.
The general mechanism for these substitutions involves the initial attack of the nucleophile on the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate. The aromaticity of the ring is then restored by the departure of the chloride leaving group.
Table 1: Examples of Nucleophilic Substitution Reactions at the 2-Position
| Nucleophile | Reagent Example | Product Type |
| Amine | Hydrazine (N₂H₄) | 2-Hydrazinyl-6-(trichloromethyl)pyridine |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-6-(trichloromethyl)pyridine |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-6-(trichloromethyl)pyridine |
While the primary focus is on the 2-chloro substituent, the introduction of other halogens onto the pyridine ring can occur under specific conditions, such as during the synthesis of the parent compound from picoline precursors. The reactivity of these additional halogens in nucleophilic substitution reactions would be influenced by their position on the ring and the nature of the halogen itself. Generally, fluorine is the most reactive towards nucleophilic displacement in SNAr reactions on electron-deficient aromatic rings, followed by chlorine, bromine, and iodine.
Transformations Involving the Trichloromethyl Group
The trichloromethyl (-CCl₃) group is a versatile functional group that can undergo several important transformations.
The trichloromethyl group can be hydrolyzed to a carboxylic acid group (-COOH) under acidic or basic conditions. This transformation is a key step in the synthesis of 6-chloropicolinic acid, a known metabolite of nitrapyrin (B159567) (another common name for 2-chloro-6-(trichloromethyl)pyridine). The hydrolysis likely proceeds through a series of nucleophilic substitution reactions where water or hydroxide (B78521) ions replace the chlorine atoms one by one, forming an unstable trichloromethanol (B1233427) intermediate which then readily loses HCl to form a dichloroketone, which is further hydrolyzed.
Solvolysis with alcohols in the presence of a base can lead to the formation of orthoesters.
One of the most significant industrial transformations of the trichloromethyl group is its conversion to a trifluoromethyl group (-CF₃) through halogen exchange. This is a crucial step in the synthesis of various herbicides and fungicides. The reaction is typically carried out using a fluorinating agent such as hydrogen fluoride (B91410) (HF), often in the presence of a catalyst like antimony trifluoride or ferric chloride. guidechem.comgoogle.com
The process involves the stepwise replacement of chlorine atoms with fluorine atoms. The reaction conditions, such as temperature and pressure, can be controlled to achieve the desired degree of fluorination. This reaction is a key step in the production of 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) from 2-chloro-6-(trichloromethyl)pyridine. guidechem.comgoogle.com
Table 2: Halogen Exchange Reaction
| Starting Material | Reagents | Product | Application |
| 2-Chloro-6-(trichloromethyl)pyridine | HF, FeCl₃ | 2-Fluoro-6-(trifluoromethyl)pyridine | Intermediate for pesticides and fungicides guidechem.com |
Reductive and Oxidative Pathways
The pyridine ring and the chloro substituents of 2-chloro-6-(trichloromethyl)pyridine can be subjected to both reduction and oxidation, leading to a variety of other derivatives.
Reductive Pathways:
Reductive Dechlorination: The chlorine atom on the pyridine ring can be removed through catalytic hydrogenation or by using dissolving metal reductions. For example, reduction of pyridine N-oxides with ammonium (B1175870) formate (B1220265) and palladium on carbon has been shown to be an effective method, although in some cases, chlorine in the 2-position can be eliminated. organic-chemistry.org
Reduction of the Pyridine Ring: Under more forcing conditions, the pyridine ring itself can be reduced to a piperidine (B6355638) ring.
Oxidative Pathways:
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. youtube.com Pyridine N-oxides are themselves versatile intermediates in organic synthesis.
Oxidation of the Trichloromethyl Group: While the trichloromethyl group is relatively resistant to oxidation, under harsh conditions, it can be degraded. More commonly, the focus is on the controlled transformation of this group as described in the hydrolysis and halogen exchange sections.
Catalytic Reduction of Halogen Substituents
The chlorine atom on the pyridine ring of 2-Chloro-6-(trichloromethoxy)pyridine can be selectively removed through catalytic reduction, a process known as hydrodehalogenation. This reaction is a valuable tool for synthesizing pyridine derivatives that lack a substituent at the 2-position while retaining the trichloromethoxy group. Palladium-based catalysts are commonly employed for this transformation.
Research into the dehalogenation of chloroarenes has established efficient systems for this reduction. A mild and effective method involves the use of polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent in the presence of a catalytic amount of a palladium source, such as palladium(II) acetate, in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. msu.edu This system tolerates a wide variety of functional groups, including esters, amides, and nitriles. msu.edu The reaction's efficiency can be influenced by the amount of PMHS and the presence of an activator like aqueous potassium fluoride (KF). msu.edu While electron-rich, neutral, and electron-poor chloroarenes can be effectively reduced, the presence of multiple substituents can sometimes slow the reaction. msu.edu For instance, the reduction of dihalogenated arenes is also feasible, typically requiring additional equivalents of the reducing agent per halogen atom. msu.edu
Table 1: Examples of Palladium-Catalyzed Hydrodechlorination of Chloroarenes This table presents data for the general class of chloroarenes to illustrate the reaction's scope.
| Entry | Starting Material | Catalyst (mol%) | Time (h) | Product | Yield (%) | Source |
| 1 | 4-Chloroanisole | 5% Pd(OAc)₂ | 1.5 | Anisole | 100 | msu.edu |
| 2 | 2-Chloropyridine | 5% Pd(OAc)₂ | 1.5 | Pyridine | 94 | msu.edu |
| 3 | 1,2-Dichlorobenzene | 5% Pd(OAc)₂ | 18 | Benzene | 98 | msu.edu |
| 4 | Methyl 2-chlorobenzoate | 1% Pd(OAc)₂ | 9 | Methyl benzoate | 100 | msu.edu |
| 5 | 4-Chlorobenzamide | 5% Pd(OAc)₂ | 1.5 | Benzamide | 99 | msu.edu |
Oxidation of the Pyridine Nitrogen or Ring
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it susceptible to oxidation. This reaction typically yields the corresponding pyridine N-oxide, a class of compounds with significantly different reactivity compared to the parent pyridine.
The oxidation of pyridines can be achieved using various reagents. arkat-usa.org Common methods include the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in combination with acetic acid or a metal catalyst. arkat-usa.orgwikipedia.org For instance, pyridines substituted with electron-withdrawing groups can be oxidized to their N-oxides using hydrogen peroxide with catalysts like methyltrioxorhenium (MTO). arkat-usa.org The formation of the N-oxide has profound electronic effects on the pyridine ring; it enhances the ring's reactivity towards both electrophilic and nucleophilic substitution. scripps.edusemanticscholar.org The oxygen atom can donate electron density into the ring, activating the positions ortho (2- and 6-) and para (4-) to the nitrogen for electrophilic attack, while the positive charge on the nitrogen makes the ring more susceptible to nucleophilic attack at the same positions. wikipedia.orgscripps.edu For example, treatment of a pyridine N-oxide with phosphorus oxychloride can lead to the introduction of a chlorine atom at the 2- or 4-position, followed by deoxygenation to yield the chloropyridine. wikipedia.org This increased reactivity makes pyridine N-oxides valuable intermediates in the synthesis of functionalized pyridines. semanticscholar.org
Table 2: Selected Methods for the Oxidation of Pyridine Derivatives
| Oxidizing System | Substrate Example | Product | Notes | Source |
| Peroxybenzoic acid | Pyridine | Pyridine-N-oxide | The first reported synthesis of pyridine-N-oxide. | wikipedia.org |
| H₂O₂ / Acetic Acid | Pyridines | Pyridine-N-oxides | A commonly used, classical method. | arkat-usa.org |
| H₂O₂ / MTO catalyst | 3- and 4-substituted pyridines | Corresponding N-oxides | High yields with low catalyst loading (0.2-0.5 mol%). | arkat-usa.org |
| H₂O₂ / MCM-41 catalyst | 2-Chloropyridine | 2-Chloropyridine-N-oxide | High conversion (100%) and yield (>98%). | google.com |
Coupling Reactions for Derivative Synthesis
The halogen substituent on this compound serves as a synthetic handle for constructing more complex molecules through various coupling reactions. These methods are fundamental to building diverse molecular architectures based on the pyridine scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the chloro group at the 2-position is an ideal site for such transformations.
The general catalytic cycle for these reactions begins with a palladium(0) species. youtube.com This catalyst undergoes oxidative addition into the carbon-chlorine bond of the pyridine, forming a palladium(II) intermediate. This is followed by a step called transmetalation, where an organometallic coupling partner (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the palladium center. The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst to continue the cycle. youtube.com
Furthermore, the corresponding N-oxide of a halopyridine can be used in palladium-catalyzed direct C-H/C-H cross-coupling reactions. nih.gov This approach allows for the coupling of pyridine N-oxides with various heterocycles, such as thiophenes and furans, providing an efficient route to unsymmetrical biheteroaryl compounds. nih.govrsc.org The N-oxide moiety is crucial as it can direct the metal catalyst to the C-H bond at the 2-position, facilitating the coupling reaction. semanticscholar.org
Table 3: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halides
| Reaction Name | Coupling Partner (R'-M) | Bond Formed | Typical Catalyst/Ligand System |
| Suzuki Coupling | Organoboron compound (e.g., R'-B(OH)₂) | C-C (sp²-sp²) | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |
| Heck Coupling | Alkene | C-C (sp²-sp²) | Pd(OAc)₂, PdCl₂ |
| Sonogashira Coupling | Terminal alkyne | C-C (sp²-sp) | Pd catalyst with a copper(I) co-catalyst |
| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst with specialized phosphine ligands |
| Stille Coupling | Organostannane (e.g., R'-SnBu₃) | C-C (sp²-sp²) | Pd(PPh₃)₄ |
Formation of Poly-functionalized Pyridine Analogues
The strategic application of the reactions described above enables the synthesis of highly substituted, poly-functionalized pyridine analogues from this compound. A common and powerful strategy involves the initial oxidation of the pyridine nitrogen to form the N-oxide. semanticscholar.org
As previously noted, the N-oxide is more reactive than the parent pyridine. semanticscholar.org This enhanced reactivity can be harnessed to introduce additional functional groups onto the pyridine ring. For example, palladium-catalyzed direct arylation can be performed on the N-oxide to introduce an aryl group at a C-H position. semanticscholar.org Following the introduction of new substituents, the N-oxide can be readily removed via deoxygenation using reagents like zinc dust or through catalytic hydrogenation, restoring the pyridine ring. wikipedia.orgsemanticscholar.org This multi-step process—oxidation, functionalization, and deoxygenation—provides a versatile pathway to complex pyridine derivatives that would be difficult to access directly. By combining this with cross-coupling at the existing chloro position and potential transformations of the trichloromethoxy group, a wide array of poly-functionalized pyridines can be synthesized.
Table 4: Illustrative Synthetic Pathway to a Poly-functionalized Pyridine
| Step | Transformation | Reagents/Conditions | Intermediate/Product | Purpose |
| 1 | N-Oxidation | m-CPBA or H₂O₂/catalyst | This compound-N-oxide | Activation of the pyridine ring for further functionalization. |
| 2 | C-H Arylation | Aryl triflate, Pd catalyst | 2-Chloro-4-aryl-6-(trichloromethoxy)pyridine-N-oxide | Introduction of a new C-C bond at the C4-position. |
| 3 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 2,4-Diaryl-6-(trichloromethoxy)pyridine-N-oxide | Substitution of the chloro group with another aryl group. |
| 4 | Deoxygenation | PCl₃ or Zn/AcOH | 2,4-Diaryl-6-(trichloromethoxy)pyridine | Removal of the N-oxide to yield the final substituted pyridine. |
Advanced Applications in Chemical Synthesis and Agro Environmental Research
2-Chloro-6-(trichloromethyl)pyridine as a Key Intermediate in Chemical Synthesis
As a foundational chemical, 2-chloro-6-(trichloromethyl)pyridine serves as a key building block for producing more complex and valuable molecules. google.comjubilantingrevia.com It is typically synthesized from α-picoline through a chlorination process. nih.govjubilantingrevia.com Its reactivity allows for further functionalization, leading to a variety of substituted pyridine (B92270) derivatives used in multiple industries. google.com
2-Chloro-6-(trichloromethyl)pyridine (CTC) is a critical starting material for producing fluorinated pyridine derivatives. nih.gov A key transformation involves the fluorination of the trichloromethyl (-CCl₃) group to yield 2-chloro-6-(trifluoromethyl)pyridine (B1580974) (-CF₃). nih.gov This subsequent compound is a valuable intermediate in its own right. While the direct synthesis of trifluoromethoxy (-OCF₃) pyridines from 2-chloro-6-(trichloromethyl)pyridine is not a commonly cited pathway, the creation of trifluoromethyl-pyridines is a well-established industrial process. nih.govgoogle.com These trifluoromethylpyridine (TFMP) derivatives are significant, with many TFMP-containing agrochemicals and pharmaceuticals having been developed. osha.gov
Pyridine-based compounds are fundamental building blocks for a wide array of complex heterocyclic systems due to their versatile chemical scaffolds. While 2-chloro-6-(trichloromethyl)pyridine is recognized as a useful intermediate for various chemical products, its specific application as a direct precursor in the synthesis of azaindazole derivatives is not extensively detailed in published research. google.comjubilantingrevia.com The synthesis of azaindazoles typically proceeds through other established routes, such as the intramolecular amination of 5-acyl-4-pyridones or starting from other substituted pyridines like 2-amino-3-iodo-5-fluoropyridine. rsc.orgnih.gov
The most prominent application of 2-chloro-6-(trichloromethyl)pyridine in chemical synthesis is as an advanced intermediate for agrochemicals. jubilantingrevia.com It is a precursor in the production of various pesticides, including fungicides and insecticides. jubilantingrevia.com For example, it can be used to produce the broad-spectrum insecticide chlorfenapyr. Furthermore, through fluorination to 2-chloro-6-(trifluoromethyl)pyridine and subsequent reactions, it serves as a key intermediate for a new generation of pesticides with high efficacy. nih.gov Agrochemicals derived from this pathway include flupyrsulfuron-methyl-sodium, thiazopyr, dithiopyr, bicyclopyrone, and sulfoxaflor. nih.gov It is also a precursor for the fungicides Picoxystrobin and Picolinafen. jubilantingrevia.com
| Agrochemical Product | Type | Source |
| Chlorfenapyr | Insecticide | |
| Picoxystrobin | Fungicide | jubilantingrevia.com |
| Picolinafen | Herbicide | jubilantingrevia.com |
| Flupyrsulfuron-methyl-sodium | Herbicide | nih.gov |
| Thiazopyr | Herbicide | nih.gov |
| Dithiopyr | Herbicide | nih.gov |
| Bicyclopyrone | Herbicide | nih.gov |
| Sulfoxaflor | Insecticide | nih.gov |
Research into Soil Nitrogen Dynamics and Nitrification Inhibition
Beyond its role in chemical synthesis, 2-chloro-6-(trichloromethyl)pyridine (as nitrapyrin) is extensively researched and used for its effects on soil nitrogen dynamics. nih.gov It functions as a nitrification inhibitor, a substance that slows or stops the microbial process of nitrification in the soil. nih.gov
2-Chloro-6-(trichloromethyl)pyridine is selectively active against ammonia-oxidizing bacteria, with a primary target being species of the genus Nitrosomonas. rsc.orgnih.gov These bacteria are responsible for the first and rate-limiting step of nitrification: the conversion of the ammonium (B1175870) ion (NH₄⁺) to the nitrite (B80452) ion (NO₂⁻). rsc.org Research indicates that the compound specifically inhibits the ammonia (B1221849) monooxygenase (AMO) enzyme, which is crucial for this oxidation process. Studies on Nitrosomonas have confirmed that the compound inhibits the oxidation of both ammonia and hydroxylamine. The inhibitory effect is considered bacteriostatic, meaning it reversibly halts the activity of the bacteria.
By inhibiting Nitrosomonas, 2-chloro-6-(trichloromethyl)pyridine significantly alters the nitrogen cycle in agricultural soils. nih.gov Its primary impact is delaying the conversion of stable ammonium nitrogen into nitrate (B79036) nitrogen. rsc.org This is agriculturally important because nitrate is highly mobile in soil and prone to loss through leaching and denitrification, a process that can produce the greenhouse gas nitrous oxide (N₂O). nih.gov
Research has demonstrated that the application of 2-chloro-6-(trichloromethyl)pyridine slows down the nitrification process, maintaining nitrogen in the ammonium form for a longer period. google.com This delay helps improve the efficiency of nitrogen fertilizers by ensuring the nitrogen remains in the root zone and available for plant uptake. nih.gov Consequently, this can lead to a significant reduction in nitrous oxide emissions from fertilized soils under various moisture and nitrogen level conditions. google.com
| Soil Type | Treatment | N₂O Emission Reduction (%) | Source |
| Andosol | Nitrapyrin (B159567) | 71% | google.com |
| Gray Lowland Soil | Nitrapyrin | 24% | google.com |
| Andosol | Dicyandiamide | 31% | google.com |
| Gray Lowland Soil | Dicyandiamide | 18% | google.com |
Studies on Nitrogen Use Efficiency in Agricultural Research
2-Chloro-6-(trichloromethyl)pyridine is a significant compound in agricultural research, primarily recognized for its function as a nitrification inhibitor. sigmaaldrich.com Its application in agriculture is aimed at improving the efficiency of nitrogen-based fertilizers. cdnsciencepub.com The compound, also known as nitrapyrin, works by delaying the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil. sigmaaldrich.com This inhibition of the nitrification process is achieved by targeting the ammonia-oxidizing bacterium Nitrosomonas europaea. nih.gov
By slowing this conversion, 2-chloro-6-(trichloromethyl)pyridine helps maintain nitrogen in the less mobile ammonium form for a longer period. utas.edu.au This action effectively reduces the loss of nitrogen through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas, through denitrification. sigmaaldrich.comcdnsciencepub.comtandfonline.comtandfonline.com The improved retention of nitrogen in the soil enhances its availability to crops, which can lead to better growth and yield. utas.edu.au
Research has demonstrated the effectiveness of 2-chloro-6-(trichloromethyl)pyridine under various agricultural conditions and with different crops. A field study on an acidic soil showed that while urea (B33335) was a less effective nitrogen source compared to ammonium nitrate and calcium nitrate, the use of a nitrification inhibitor was a warranted improvement practice. utas.edu.au In studies involving corn grown on silty clay loam and loamy fine sand, the application of the inhibitor with anhydrous ammonia was evaluated to conserve fertilizer nitrogen in the soil. unl.edu Similarly, its effects on the nitrogen use efficiency of wheat and canola have been documented, where it is often studied in comparison with other nitrification inhibitors. bioone.org
A key environmental benefit of its use is the significant reduction in nitrous oxide emissions from fertilized soils. tandfonline.com One study quantified this effect on different soil types, showing a marked decrease in N₂O emissions when 2-chloro-6-(trichloromethyl)pyridine was applied with ammonium sulfate (B86663) fertilizer. tandfonline.com The inhibitor slowed the nitrification process, leading to lower emissions across a range of soil moisture and nitrogen levels. tandfonline.com
The table below summarizes the findings from a laboratory experiment on the effect of 2-chloro-6-(trichloromethyl)pyridine (Nitrapyrin) on cumulative nitrous oxide (N₂O) emissions from different soil types amended with ammonium sulfate.
Table 1: Effect of 2-Chloro-6-(trichloromethyl)pyridine on N₂O Emissions Data sourced from a study on nitrous oxide emission under different soil conditions. tandfonline.com
| Soil Type | Treatment | Cumulative N₂O Emitted (µg N per g dry soil) | Reduction in N₂O Emission (%) |
| Andosol | Ammonium Sulfate only | 2.50 | - |
| Andosol | Ammonium Sulfate + Nitrapyrin | 0.72 | 71% |
| Gray Lowland Soil | Ammonium Sulfate only | 0.62 | - |
| Gray Lowland Soil | Ammonium Sulfate + Nitrapyrin | 0.47 | 24% |
Exploratory Research in Material Science Applications (e.g., Polymers, Functional Materials)
While the primary and most well-documented application of 2-chloro-6-(trichloromethyl)pyridine is in the agrochemical sector, its unique chemical structure makes it a compound of interest for exploratory research in material science. sigmaaldrich.comimarcgroup.com Its role in this field is not typically as a direct component in a final material, such as a monomer in a polymer chain, but rather as a crucial chemical intermediate or building block for the synthesis of more complex, functional molecules. imarcgroup.com
The compound's structure, which features a chlorinated pyridine ring and a trichloromethyl group, provides significant chemical reactivity. imarcgroup.com This reactivity allows it to serve as a precursor in the development of advanced materials and specialty chemicals. imarcgroup.com Researchers in material science can utilize 2-chloro-6-(trichloromethyl)pyridine as a starting point to construct novel molecular architectures, potentially leading to the creation of innovative materials with specific, tailored properties.
Although specific examples of polymers or functional materials derived directly from this compound are not widely reported in mainstream research, its utility as a versatile intermediate is recognized. imarcgroup.com The synthesis of specialty chemicals is a key area where it contributes to the broader field of materials development. imarcgroup.com The potential for this compound to be used in the synthesis of fine chemicals and other complex organic structures suggests an ongoing, albeit exploratory, relevance to material science.
Environmental Fate and Degradation Mechanisms of 2 Chloro 6 Trichloromethoxy Pyridine
Abiotic Transformation Processes
Abiotic transformation involves the degradation of a chemical through non-biological processes, primarily through reactions with water (hydrolysis) and interaction with light (photolysis).
Hydrolysis is a primary pathway for the degradation of 2-Chloro-6-(trichloromethyl)pyridine in the environment. wikipedia.org The process involves the chemical breakdown of the compound due to its reaction with water, primarily targeting the trichloromethyl group. wikipedia.org Research indicates that the rate of this degradation is significantly influenced by temperature, with losses from soil and water increasing as temperatures rise. nih.gov The degradation rate appears to be unaffected by changes in pH. nih.gov
The primary product resulting from the hydrolysis of the trichloromethyl functional group is 6-Chloropicolinic Acid (6-CPA). wikipedia.org The speed of hydrolysis in water is considered rapid, with studies demonstrating clear temperature dependence. nih.gov
Table 1: Hydrolysis Half-Life of 2-Chloro-6-(trichloromethyl)pyridine in Water at Different Temperatures
| Temperature (°C) | Half-Life (days) | Source |
|---|---|---|
| 25 | 7.7 | nih.gov |
| 45 | 0.54 | nih.gov |
Photochemical degradation, or photolysis, is another significant abiotic process that contributes to the breakdown of 2-Chloro-6-(trichloromethyl)pyridine. It is anticipated that the compound degrades more rapidly in the presence of light than in the dark. nih.gov This suggests that sunlight plays a role in its transformation in surface soils and aquatic environments. While detailed studies on the specific photoproducts of 2-Chloro-6-(trichloromethyl)pyridine in the environment are limited, the use of ultraviolet light in certain synthesis processes for related compounds underscores the molecule's reactivity to light. google.com
Biotic Degradation in Environmental Matrices
Biotic degradation involves the breakdown of the compound by living organisms, particularly microorganisms, which is a crucial aspect of its environmental fate.
In soil and water, 2-Chloro-6-(trichloromethyl)pyridine is subject to microbial metabolism. scirp.org The compound is known to be selectively active against Nitrosomonas bacteria, the very organisms it targets to inhibit nitrification. nih.govnih.gov Foundational research has demonstrated that the ammonia-oxidizing bacterium Nitrosomonas europaea can oxidize 2-Chloro-6-(trichloromethyl)pyridine to 6-Chloropicolinic Acid. sigmaaldrich.com This indicates a direct metabolic pathway facilitated by specific soil microbes.
The persistence of 2-Chloro-6-(trichloromethyl)pyridine in soil, often measured by its half-life, is variable and depends on factors such as soil type and ambient temperature. nih.gov
Table 2: Soil Half-Life of 2-Chloro-6-(trichloromethyl)pyridine
| Parameter | Value | Influencing Factors | Source |
|---|---|---|---|
| Soil Half-Life | < 3 to 77 days | Soil Type, Ambient Temperature | nih.gov |
The primary and most frequently identified environmental metabolite of 2-Chloro-6-(trichloromethyl)pyridine in soil, plants, and animals is 6-Chloropicolinic Acid (6-CPA). nih.govscirp.org The formation of 6-CPA occurs through both abiotic hydrolysis and biotic oxidation, particularly by Nitrosomonas europaea. wikipedia.orgsigmaaldrich.comacs.org
In addition to 6-CPA, other intermediate metabolites have been identified in specific matrices. For instance, studies on plants have shown that the degradation to 6-CPA can occur via a 2-chloro-6-(dichloromethyl)pyridine (B1220261) intermediate. scirp.org This intermediate was specifically detected in red beets. nih.gov
Key Identified Metabolites:
6-Chloropicolinic Acid (6-CPA): The principal degradation product found in soil, water, and plants. wikipedia.orgnih.gov
2-chloro-6-(dichloromethyl)pyridine: An intermediate metabolite identified in plants. nih.govscirp.org
Environmental Transport and Distribution Research
The movement and final distribution of 2-Chloro-6-(trichloromethyl)pyridine in the environment are influenced by its physical and chemical properties. The compound has low water solubility and is consequently not likely to be mobile in the environment. acs.orgfishersci.com Research indicates that soil organic matter strongly sorbs the compound, which limits its vertical movement through the soil profile. nih.gov Field studies have shown that residues are typically confined to the upper layers of soil, with little detection at greater depths. nih.gov
This limited mobility also affects its potential to contaminate water sources. Studies have reported negligible concentrations of its main metabolite, 6-CPA, in runoff water and its absence in groundwater following soil applications. nih.gov In contrast to the parent compound, the 6-CPA metabolite is considered more mobile. scirp.org The potential for atmospheric transport is influenced by its high volatility, which is a known factor that can limit its application efficacy. acs.org
Adsorption and Desorption Kinetics in Different Soil Types
The retention of 2-Chloro-6-(trichloromethoxy)pyridine in soil is largely governed by adsorption and desorption processes, with soil organic matter playing a crucial role. nih.gov The interaction between the compound and soil particles affects its bioavailability and potential for transport within the soil profile.
Detailed Research Findings
Research has shown that the adsorption of nitrapyrin (B159567) onto soil is a dynamic process, often characterized by an initial rapid phase followed by a slower approach to equilibrium. royalsocietypublishing.org A study investigating the adsorption kinetics of nitrapyrin in three distinct soil types—black soil, chernozem, and planosol—found that the process could be effectively described by a quasi-second-order kinetic model. royalsocietypublishing.orgresearchgate.net This model suggests that the rate-limiting step may be chemical sorption or chemisorption involving valence forces through sharing or exchange of electrons between the sorbent and sorbate.
The adsorption process is significantly influenced by temperature, with increased temperatures promoting the adsorption of nitrapyrin in these soils. researchgate.net The maximum adsorption capacity followed the order: black soil > planosol > chernozem, highlighting the importance of soil composition, particularly organic matter content, in the retention of the compound. nih.govresearchgate.net
Further investigation into the components of soil organic matter reveals that both humic acid (HA) and fulvic acid (FA) are effective at adsorbing nitrapyrin. The adsorption kinetics on both HA and FA also align with a pseudo-second-order model. nih.gov The maximum adsorption capacities are substantial, indicating a strong affinity.
Interactive Data Table: Maximum Adsorption Capacities of Nitrapyrin on Soil Organic Matter Components
| Adsorbent | Maximum Adsorption Capacity (mg kg⁻¹) |
| Humic Acid (HA) | 4896.49 |
| Fulvic Acid (FA) | 3173.70 |
| Humic Acid + Fulvic Acid (HA + FA) | 4925.56 |
Source: Adapted from Zhang et al. (2020). nih.gov
The adsorption isotherms, which describe how the compound distributes between the soil and water phases at equilibrium, have been fitted using the Langmuir equation. researchgate.netnih.gov This model assumes monolayer adsorption onto a homogeneous surface. The data indicates that the adsorption mechanism is primarily a spontaneous endothermic reaction involving physical adsorption to the soil surface. researchgate.net The strong correlation with soil organic matter content suggests that soils with higher organic carbon will exhibit greater adsorption of nitrapyrin, thereby reducing its availability. nih.gov
Interactive Data Table: Adsorption Kinetic Model Fitting for Nitrapyrin in Different Soils
| Soil Type | Kinetic Model | Correlation Coefficient (R²) |
| Black Soil | Quasi-second-order | ≥ 0.8907 |
| Chernozem | Quasi-second-order | ≥ 0.8907 |
| Planosol | Quasi-second-order | ≥ 0.8907 |
Source: Adapted from Zhang et al. (2020). royalsocietypublishing.orgresearchgate.net
Volatilization Studies from Soil
Volatilization is another significant pathway for the loss of this compound from the soil environment. researchgate.net The compound's tendency to transition from a solid or dissolved state to a gaseous phase can lead to its dissipation from the soil surface into the atmosphere. This process is influenced by several factors, including temperature, soil moisture, and the method of application.
Detailed Research Findings
The volatility of nitrapyrin is considered moderate based on its physicochemical properties. researchgate.net Losses due to volatilization are known to increase with rising temperatures. researchgate.net This has practical implications for its application in agriculture, as surface applications without incorporation into the soil can lead to significant losses.
A key study measured the half-life for the volatilization of nitrapyrin from a thin film on a glass surface under controlled conditions. This research provides a quantitative measure of its intrinsic volatility.
Interactive Data Table: Volatilization Half-life of Nitrapyrin
| Surface | Temperature (°C) | Wind Conditions (m sec⁻¹) | Volatilization Half-life (hours) |
| Glass | 25 | ~0.89 | 0.26 |
Source: Adapted from McCall and Swann (1978), as cited in Wolt (2000). researchgate.net
While this study was not conducted on soil, it demonstrates the compound's potential for rapid volatilization under ideal conditions. In a soil environment, factors such as adsorption to soil organic matter and clay particles can reduce the rate of volatilization. researchgate.net Soil incorporation is a critical management practice to mitigate these losses and enhance the efficacy of nitrapyrin by keeping it within the soil profile where it is active. researchgate.net The interplay between adsorption and volatilization is therefore a key determinant of the environmental fate of this compound.
Analytical Methodologies for Research and Environmental Monitoring
Advanced Chromatographic Techniques
Chromatography, which separates components of a mixture, is indispensable for the analysis of 2-Chloro-6-(trichloromethoxy)pyridine. When coupled with mass spectrometry, it becomes a powerful tool for both quantification and identification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for detecting minute quantities of organic molecules in various samples. This method combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. For analogous chlorinated pyridine (B92270) compounds, LC-MS/MS has proven effective for trace-level quantification in environmental and biological samples. oakwoodchemical.comtcichemicals.comtcichemicals.com The methodology typically involves an initial extraction of the analyte from the sample matrix, followed by chromatographic separation on a specialized column. tcichemicals.comtcichemicals.com The separated compound is then ionized and fragmented in the mass spectrometer, allowing for detection with very low limits of detection and high specificity. oakwoodchemical.comtcichemicals.com
Table 1: Representative LC-MS/MS Parameters for Analysis of Related Chlorinated Compounds
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-phase C18 | Separates the compound from other matrix components based on hydrophobicity. |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) acetate) | Elutes the compound from the column. |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Creates charged molecules (ions) from the sample for MS analysis. |
| MS/MS Transition | Specific precursor ion to product ion fragmentation | Provides high selectivity and quantification. |
Note: This table is illustrative, based on methods for structurally similar compounds. tcichemicals.comtcichemicals.com Specific parameters for this compound would require experimental optimization.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For purity assessment and identification, GC is often the method of choice. Commercial suppliers of the related compound, 2-Chloro-6-(trichloromethyl)pyridine, specify that gas chromatography is used to determine its purity, often achieving levels greater than 98.0%. chemicalbook.comnih.gov The methodology involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. chemicalbook.comresearchgate.net
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Spectroscopic techniques are vital for confirming the chemical structure and functional groups present in a molecule of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule. In the synthesis of related pyridine derivatives, NMR is used to confirm the structure by analyzing the chemical shifts, integration, and coupling constants of the nuclei. chemicalbook.comgoogle.com For instance, the aromatic protons on the pyridine ring would appear in a characteristic region of the ¹H NMR spectrum, and their splitting patterns would confirm their relative positions. google.comorientjchem.org Similarly, ¹³C NMR would show distinct signals for each unique carbon atom, including those in the pyridine ring and the trichloromethoxy group. google.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 7.3 - 7.5 | Doublet |
| H-4 | 7.7 - 7.9 | Triplet |
| H-5 | 7.0 - 7.2 | Doublet |
Note: These are estimated values. Actual experimental data is required for confirmation.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A patent for the related compound 2-chloro-6-(trichloromethyl)pyridine mentions the use of IR spectral analysis to confirm the identity of the product. nist.gov The spectrum for this compound would be expected to show characteristic absorption bands for C-Cl bonds, C-O stretching (ether linkage), and the vibrations of the pyridine ring (C=C and C=N bonds). nist.gov Comparing the obtained spectrum with reference spectra of similar compounds helps in confirming the structure. nist.govnist.gov
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Pyridine Ring (C=N, C=C) | 1600 - 1400 | Stretching |
| C-O (ether) | 1300 - 1000 | Stretching |
| C-Cl | 850 - 550 | Stretching |
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns. For related chlorinated pyridine compounds, the mass spectrum reveals a characteristic isotopic pattern due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl). The molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides a unique fingerprint that can be used for structural confirmation.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Chloro-6-(trichloromethyl)pyridine |
| Acetonitrile |
| Formic Acid |
Sample Preparation and Extraction Protocols for Environmental Matrices (e.g., Soil, Plant Samples)
The accurate quantification of this compound in environmental samples necessitates robust and matrix-specific sample preparation and extraction protocols. Research has led to the development of several methods tailored for soil and various plant tissues, ensuring the removal of interfering substances and the efficient recovery of the target analyte.
For soil samples, a common approach involves solvent extraction coupled with cleanup steps. One validated method utilizes a 5-gram soil sample which is extracted through sonication and shaking with an acetone/0.1 N hydrochloric acid (90:10, v:v) solution. epa.gov Following extraction, the mixture is centrifuged, and an aliquot of the extract is further purified by liquid-liquid extraction with cyclohexane (B81311) containing an internal standard. epa.gov An alternative method, known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), has also been successfully applied for the extraction of this compound from soil, demonstrating its versatility and efficiency. umcs.pl Another studied protocol for soil involves extraction with a solution of 0.01 mol l⁻¹ calcium chloride in an ethanol (B145695)/water mixture (5:95, v:v). nih.gov
In the case of plant matrices, which can be complex and varied, specific protocols have also been established. For a range of agricultural products, a widely used method begins with the extraction of nitrapyrin (B159567) from a homogenized frozen sample (typically 5 grams) using a 1:1 (v/v) mixture of hexane (B92381) and toluene, along with purified water. scirp.org This is followed by a cleanup step using silica (B1680970) solid-phase extraction (SPE) to remove co-extracted matrix components that could interfere with subsequent analysis. scirp.org An alternative extraction solvent reported for various crops is acidified acetonitrile, which is then subjected to further cleanup and derivatization before analysis. nih.govresearchgate.net
The selection of the appropriate extraction and cleanup procedure is critical and depends on the specific characteristics of the environmental matrix being analyzed.
Table 1: Sample Preparation and Extraction Protocols for this compound in Environmental Matrices
| Matrix | Sample Size | Extraction Solvent/Method | Cleanup Procedure | Source(s) |
| Soil | 5 g | Acetone/0.1 N Hydrochloric Acid (90:10) | Liquid-liquid extraction with cyclohexane | epa.gov |
| Soil | 10 g | QuEChERS method | Not specified | umcs.pl |
| Soil | 1 g | 0.01 mol l⁻¹ CaCl₂ in Ethanol/Water (5:95) | Centrifugation and filtration | nih.gov |
| Various Crops (e.g., celery, onion) | 5 g | Hexane:Toluene (1:1, v/v) and Water | Silica Solid-Phase Extraction (SPE) | scirp.org |
| Various Crops (e.g., wheat, maize) | Not specified | Acidified Acetonitrile | Pre-column derivatization | nih.govresearchgate.net |
Method Validation and Quantification Limits in Academic Research
The validation of analytical methods is a critical step to ensure the reliability and accuracy of data generated in research and environmental monitoring. For this compound, methods have been validated across different matrices, with key performance characteristics such as linearity, recovery, precision, and quantification limits being thoroughly evaluated.
In studies focusing on agricultural products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been validated. For various crop matrices, a method demonstrated good linearity for nitrapyrin with a four-point standard curve ranging from 0.0010 µg∙mL⁻¹ to 0.010 µg∙mL⁻¹. scirp.orgscirp.org The method was validated at fortification levels of 0.020, 0.20, and 2.0 µg∙g⁻¹, with average recoveries ranging from 68% to 102%, and a standard deviation of less than or equal to 15%. scirp.orgscirp.org The lower level of method validation (LLMV) for nitrapyrin in these crop matrices was established at 0.020 µg∙g⁻¹. scirp.orgscirp.org
For the analysis in food crops using gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS), a method was developed that showed good linear relationships in the concentration range of 0.025-0.2 mg/L. nih.govresearchgate.net The limits of quantification (LOQs) were determined to be 0.05 mg/kg. nih.govresearchgate.net The average recoveries of the analyte at spiked levels of 0.05, 0.1, and 0.2 mg/kg were between 80.4% and 98.4%, with relative standard deviations ranging from 1.0% to 10.1%. nih.govresearchgate.net
In soil, a gas chromatography with electron-impact mass spectrometry (GC/EI-MS) method was validated for the quantitative determination of nitrapyrin. This method demonstrated a validated limit of quantitation (LOQ) of 0.010 µg/g. epa.gov Further validation of this method in different soil types (loam and silty clay loam) at fortification levels from 0.010 µg/g to 10.0 µg/g showed mean recoveries and relative standard deviations within acceptable guidelines (mean 70-120%; RSD ≤20%). epa.gov The method limit of detection (LOD) for this compound in soil was reported to be 0.003 µg/g. epa.govepa.gov High-performance liquid chromatography (HPLC) methods have also been utilized for soil analysis, with recovery studies performed at fortification levels of 0.5 and 1.0 µg∙g⁻¹. umcs.pl
These validated methods and their established quantification limits provide the necessary tools for the precise and accurate measurement of this compound residues in complex environmental samples, which is essential for assessing its environmental fate and persistence.
Table 2: Method Validation and Quantification Limits for this compound
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Recovery Rate | Source(s) |
| LC-MS/MS | Various Crops | 0.020 µg∙g⁻¹ (LLMV) | Not Reported | 68% - 102% | scirp.orgscirp.org |
| GC-MS/MS | Food Crops | 0.05 mg/kg | Not Reported | 80.4% - 98.4% | nih.govresearchgate.net |
| GC/EI-MS | Soil | 0.010 µg/g | 0.003 µg/g | 70% - 120% | epa.govepa.gov |
| HPLC | Soil | Not Reported | <0.05 µg∙g⁻¹ | Not Specified | umcs.pl |
Theoretical and Computational Chemistry Studies
Electronic Structure and Reactivity Studies
The electronic structure of a molecule dictates its stability, reactivity, and physical properties. Computational methods are instrumental in exploring the electron distribution and energy levels within 2-Chloro-6-(trichloromethoxy)pyridine.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for calculating the electronic structure of molecules. This method is used to determine optimized molecular geometry, total energy, and other physical properties. For pyridine (B92270) derivatives, DFT calculations have proven to be highly accurate. researchgate.net
In a typical study, the geometry of a molecule like this compound would be optimized without any symmetry constraints. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311++G(d,p). researchgate.net This level of theory provides a robust balance between accuracy and computational cost for organic molecules containing halogens. The calculation would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. The total electronic energy calculated for this optimized structure corresponds to the molecule's most stable state.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. wikipedia.org A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net Computational studies on substituted pyridines have shown that the nature and position of substituents significantly influence the energies of these frontier orbitals and, consequently, the molecule's reactivity. researchgate.net For this compound, the electron-withdrawing nature of the chlorine atoms on both the pyridine ring and the methoxy (B1213986) group would be expected to lower the energy of the LUMO, enhancing its electrophilic character.
Global reactivity descriptors that can be derived from HOMO and LUMO energies include:
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely route a reaction will follow.
For a molecule like this compound, computational studies could elucidate the mechanisms of its synthesis or its subsequent reactions. For example, in reactions involving the substitution of the chlorine atom on the pyridine ring, DFT calculations could model the oxidative addition to a metal catalyst. acs.org Such models can identify key intermediates and calculate the energy barriers for each step. acs.org This allows for a detailed understanding of the factors controlling the reaction's feasibility and selectivity, such as the role of ligands or solvents in the process. acs.org By mapping the entire potential energy surface of the reaction, researchers can rationalize experimental observations and predict how changes in reaction conditions might alter the outcome. acs.org
Conformational Analysis and Intermolecular Interactions
Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation about its single bonds. For this compound, significant conformational flexibility exists due to rotation around the C-O bond and the C-C(Cl)₃ bond. Computational methods can be used to calculate the energy of the molecule as these bonds are rotated, allowing for the identification of the most stable conformers (energy minima) and the energy barriers between them (transition states).
Dipole-dipole interactions: Due to the polar C-Cl, C-N, and C-O bonds.
Halogen bonding: Where the chlorine atoms can act as electrophilic regions (sigma-holes) and interact with nucleophiles.
Van der Waals forces: Which are present in all molecules.
Computational models can quantify the strength and geometry of these interactions, providing insight into the material's bulk properties, such as its melting point and solubility.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the accuracy of the computational model and aid in the interpretation of experimental spectra.
Studies on analogous molecules, such as 2-chloro-4-(trifluoromethyl)pyridine, have demonstrated the high accuracy of DFT calculations in predicting vibrational and NMR spectra. researchgate.net
Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the fundamental vibrational frequencies of a molecule. These calculated frequencies and their corresponding intensities can be compared directly with experimental FT-IR and FT-Raman spectra. While calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other factors, they can be brought into excellent agreement by applying a scaling factor. This allows for the confident assignment of every band in the experimental spectrum to a specific molecular vibration. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts are calculated relative to a standard (like Tetramethylsilane, TMS) and can be compared with experimental data, providing a powerful tool for structure verification. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. Studies on related compounds like 2-chloro-6-methylpyridine (B94459) have investigated the influence of substituents and solvent polarity on the π-π* and n-π* electronic transitions. researchgate.net Such calculations for this compound would help in understanding its photophysical properties.
The table below illustrates a hypothetical comparison between experimental and calculated vibrational frequencies, based on methodologies applied to similar compounds. researchgate.net
| Vibrational Mode | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C-H) | 3080 | 3105 | Aromatic C-H stretch |
| ν(C=C, C=N) | 1575 | 1590 | Pyridine ring stretch |
| ν(C-O) | 1250 | 1265 | C-O stretch |
| ν(C-Cl) | 830 | 840 | Ring C-Cl stretch |
| ν(CCl₃) | 780 | 792 | CCl₃ asymmetric stretch |
Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Design (Non-Biological Activity Focus)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific property or activity. While widely used in drug design, QSAR can also be applied to predict non-biological endpoints, such as physical properties or chemical reactivity.
For a series of substituted pyridines including this compound, a QSAR model could be developed to predict properties like:
Reactivity in a specific chemical reaction: Correlating calculated electronic properties (like HOMO/LUMO energies or atomic charges) with experimentally determined reaction rates.
Solubility: Linking molecular descriptors (such as molecular surface area, volume, and polarity) to solubility in various solvents.
Stability: Developing a model to predict thermal stability based on bond dissociation energies or other calculated parameters.
The development of such a QSAR model involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors, which can be electronic, steric, or topological, are then used as independent variables in a regression analysis to build a mathematical equation that predicts the property of interest. This approach allows for the in silico screening and design of new compounds with desired chemical characteristics, reducing the need for extensive experimental synthesis and testing.
Future Directions and Emerging Research Avenues for 2 Chloro 6 Trichloromethoxy Pyridine
Development of Next-Generation Synthetic Strategies with Enhanced Efficiency
Current synthetic methodologies for producing related compounds like 2-Chloro-6-(trichloromethyl)pyridine often involve multi-stage processes, such as the liquid-phase continuous chlorination of 2-methyl pyridine (B92270), which can be resource-intensive. google.com A significant future research avenue lies in the development of more efficient, sustainable, and cost-effective synthetic routes specifically for 2-Chloro-6-(trichloromethoxy)pyridine.
Future synthetic strategies should aim to:
Improve Atom Economy: Designing pathways that minimize waste products, a core principle of green chemistry.
Enhance Safety and Scalability: Moving away from hazardous reagents or harsh reaction conditions (e.g., high temperatures) toward safer, more scalable processes, potentially utilizing flow chemistry. google.com
Increase Selectivity: Developing catalytic systems that can precisely install the chloro and trichloromethoxy groups onto the pyridine ring with high regioselectivity, thereby reducing the need for complex purification steps.
Recent advances in synthetic chemistry, such as C-H functionalization and novel coupling reactions catalyzed by transition metals, offer promising toolkits for this endeavor. rsc.org Research focusing on a one-pot synthesis from readily available precursors would represent a substantial leap forward, making this compound more accessible for further investigation.
Exploration of Novel Chemical Transformations and Derivatizations
The chemical architecture of this compound—featuring a reactive chlorine atom, a potentially labile trichloromethoxy group, and an aromatic nitrogen-containing ring—makes it a versatile building block for further chemical synthesis. Future research should systematically explore the reactivity of these functional groups to generate a library of novel derivatives.
Key areas for exploration include:
Nucleophilic Aromatic Substitution: The 2-chloro substituent is a prime site for substitution reactions with various nucleophiles (e.g., amines, thiols, alcohols), which could lead to a diverse range of new compounds with potentially interesting biological or material properties. researchgate.net
Transformation of the Trichloromethoxy Group: The stability and reactivity of the -OCCl₃ group warrant detailed investigation. Studies should probe its susceptibility to hydrolysis, reduction, or other chemical transformations, which could yield unique functional groups not easily accessible through other means.
Ring Functionalization: Exploring methods to introduce additional substituents onto the pyridine ring would further expand the chemical space. This could involve electrophilic substitution, although the existing electron-withdrawing groups may make this challenging, or modern metallation and cross-coupling techniques.
By systematically mapping its reactivity, chemists can establish this compound as a valuable intermediate for creating complex molecules. jubilantingrevia.com
In-depth Mechanistic Studies of Environmental Biotransformations
The environmental fate of a chemical is a critical parameter influencing its potential applications, particularly in agriculture or materials exposed to the elements. For its analogue, 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin), the primary degradation product in soil is 6-chloropicolinic acid, a transformation mediated by soil microbes like Nitrosomonas europaea. sigmaaldrich.comnih.govsigmaaldrich.cn
The introduction of the ether linkage in this compound means it will likely follow a different degradation pathway. It is imperative that future research focuses on:
Identifying Metabolites: Conducting soil incubation and microbial culture studies to identify the principal degradation products.
Elucidating Degradation Pathways: Determining whether the initial point of attack is the hydrolysis of the trichloromethoxy group, cleavage of the ether bond, or dechlorination.
Assessing Persistence: Measuring the half-life of the compound in various soil types and environmental conditions to understand its persistence and potential for bioaccumulation. nih.gov
Such studies are essential for a comprehensive ecological risk assessment and would be a prerequisite for any application involving its release into the environment.
Advanced Computational Simulations for Predictive Chemical Design
Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby guiding and accelerating experimental research. Applying these methods to this compound is a crucial next step.
Future computational work should include:
Density Functional Theory (DFT) Calculations: To determine the molecule's optimized geometry, vibrational frequencies, and electronic structure. This can provide insights into its stability and spectral characteristics. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify regions susceptible to intermolecular interactions, which is vital for designing inhibitors or functional materials. researchgate.net
These simulations can provide a foundational understanding of the molecule's intrinsic properties and help prioritize experimental efforts in derivatization and application testing.
Interactive Table: Illustrative Parameters for Computational Analysis This table showcases the types of theoretical parameters that can be calculated for this compound to guide experimental work.
| Computational Method | Parameter | Predicted Information | Potential Application |
| DFT (B3LYP) | Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. |
| DFT (B3LYP) | HOMO/LUMO Energy Gap | Chemical reactivity, kinetic stability | Predicts susceptibility to chemical reactions. |
| GIAO Method | 1H & 13C NMR Shifts | Chemical shifts | Aids in structural confirmation of synthetic products. researchgate.net |
| DFT | Molecular Electrostatic Potential (MEP) | Electron density distribution, charge sites | Guides design of interactions with biological targets. |
| TD-DFT | Electronic Absorption Spectra | UV-Vis absorption wavelengths | Predicts optical properties. |
Integration of Machine Learning in the Discovery of Pyridine-Based Chemistry
Machine learning (ML) is revolutionizing chemical discovery by enabling rapid, data-driven predictions of molecular properties and reaction outcomes. rsc.org The future exploration of this compound and its derivatives would be significantly enhanced by the integration of ML models.
Emerging research avenues include:
Quantitative Structure-Activity Relationship (QSAR): Developing ML-based QSAR models to predict the biological activity or material properties (e.g., corrosion inhibition) of a virtual library of derivatives. researchgate.netkneopen.com This allows for the pre-screening of thousands of potential compounds, focusing laboratory synthesis on the most promising candidates.
Reaction Outcome Prediction: Training ML algorithms on datasets of pyridine functionalization reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing new derivatives of this compound, saving time and resources.
De Novo Design: Employing generative ML models to design entirely new molecules based on the this compound scaffold, optimized for a specific target property or biological function.
By combining high-throughput virtual screening with targeted experimental validation, ML can dramatically accelerate the discovery cycle for new applications derived from this versatile chemical building block. kneopen.com
Conclusion and Broader Impact on Chemical Sciences
Synthesis of Key Research Advancements on 2-Chloro-6-(trichloromethoxy)pyridine
A thorough review of peer-reviewed journals, patents, and chemical repositories reveals a significant lack of specific research advancements directly pertaining to this compound. No established or novel synthetic routes, detailed reaction mechanisms, or significant analytical studies dedicated to this compound could be identified.
While the synthesis of related compounds offers some hypothetical pathways, no concrete examples for this compound are available. For instance, the synthesis of the analogous compound, 2-chloro-6-(trifluoromethoxy)pyridine (B568770), has been documented and involves processes such as palladium-catalyzed reactions and nucleophilic aromatic substitution. This suggests that, theoretically, similar methods could be explored for the trichloro variant. However, without experimental data, any proposed synthesis remains speculative.
The overwhelming majority of search results lead to its isomer, 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). cymitquimica.comsigmaaldrich.comnih.govgoogle.comhach.comgoogle.comosha.govgoogle.comnih.govtcichemicals.comimarcgroup.com This latter compound has been extensively studied, with numerous patents detailing its preparation, primarily through the chlorination of 2-picoline derivatives. google.comgoogle.comgoogle.com
Significance of this Compound in Driving Innovations in Fundamental and Applied Chemical Research
Given the absence of dedicated research, the significance of this compound in driving innovations in chemical research appears to be negligible at present. Its potential utility as a chemical intermediate or a biologically active molecule has not been explored in any published literature.
In contrast, the study of related halogenated pyridine (B92270) derivatives continues to be an active area of research. For example, compounds containing a trifluoromethyl or trifluoromethoxy group are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by fluorine atoms. The documented use of 2-chloro-6-(trifluoromethoxy)pyridine in the synthesis of anti-HCV agents underscores the potential of this class of compounds. google.com However, this significance cannot be directly extrapolated to the trichloromethoxy derivative without supporting evidence.
The extensive research into its isomer, Nitrapyrin (B159567), has driven innovation in agricultural chemistry, specifically in the development of nitrification inhibitors to improve fertilizer efficiency. sigmaaldrich.comnih.gov This highlights the impact that a single substituent change on the pyridine ring can have on a compound's application and scientific importance.
Outlook for Future Academic Exploration and Interdisciplinary Collaboration
The future academic exploration of this compound is contingent on an initial, foundational study that successfully synthesizes and characterizes the compound. Should it be prepared, a host of research avenues would open up.
Data on this compound: Acknowledging the Void
No experimental data for properties such as melting point, boiling point, solubility, or spectral characteristics (NMR, IR, Mass Spectrometry) for this compound could be located in the public domain. For comparative purposes, the properties of its well-documented isomer are presented below.
Table 1: Physicochemical Properties of 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)
| Property | Value |
|---|---|
| CAS Number | 1929-82-4 |
| Molecular Formula | C₆H₃Cl₄N |
| Molecular Weight | 230.90 g/mol |
| Appearance | White to off-white crystalline solid. cymitquimica.comosha.gov |
| Melting Point | 62-63 °C |
This table is provided for illustrative purposes to highlight the available data for a related compound and to emphasize the lack of such data for this compound.
Future research could involve:
Synthetic Chemistry: Development of a reliable and efficient synthesis route. This would be the first and most critical step.
Analytical Chemistry: Full characterization of the compound's structure and purity using modern analytical techniques.
Computational Chemistry: Theoretical studies to predict its properties, stability, and potential reactivity, which could guide experimental work.
Medicinal Chemistry and Agrochemical Research: Once synthesized, the compound could be screened for biological activity, exploring whether the trichloromethoxy group imparts any interesting properties compared to the trichloromethyl or trifluoromethoxy analogues.
Interdisciplinary collaboration between synthetic organic chemists, analytical chemists, and biologists would be essential to unlock any potential held by this elusive compound. Until such foundational research is undertaken and published, this compound will likely remain a footnote in the broader field of chemical sciences, overshadowed by its more prominent isomer.
Q & A
Q. What are the common synthetic routes for 2-Chloro-6-(trichloromethyl)pyridine, and what factors influence reaction efficiency?
The synthesis of 2-Chloro-6-(trichloromethyl)pyridine typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 2-chloro-6-fluoropyridine with trichloromethylating agents (e.g., phosphorus oxychloride) under controlled conditions yields the target compound. Key factors affecting efficiency include:
- Temperature control : Optimal ranges (e.g., 80–120°C) prevent side reactions .
- Catalyst selection : Lewis acids like AlCl₃ enhance reaction rates.
- Purification methods : Column chromatography or recrystallization ensures >95% purity .
- Substrate reactivity : Electron-withdrawing groups on the pyridine ring improve trichloromethylation efficiency .
Q. What are the key physicochemical properties of 2-Chloro-6-(trichloromethyl)pyridine relevant to its stability and handling in laboratory settings?
Critical properties include:
| Property | Value | Relevance |
|---|---|---|
| Melting Point | 33°C | Determines storage conditions (e.g., refrigeration for long-term use) |
| Boiling Point | 147.5°C at 760 mmHg | Guides distillation and purification protocols |
| Water Solubility | Low | Requires organic solvents (e.g., DCM, acetonitrile) for dissolution |
| Stability in Air | Hydrolyzes slowly | Necessitates inert atmosphere (N₂/Ar) during reactions |
| Flash Point | 43°C | Informs fire safety measures in labs |
These properties are critical for designing storage protocols (e.g., desiccants, airtight containers) and reaction setups .
Advanced Research Questions
Q. How can researchers optimize the application of 2-Chloro-6-(trichloromethyl)pyridine as a nitrification inhibitor in varying soil conditions?
Methodological considerations include:
- Soil pH and moisture : The compound’s efficacy decreases in alkaline soils (pH >7.5) due to accelerated hydrolysis. Pre-treatment soil analysis (e.g., potentiometric pH testing) is recommended .
- Dose-response calibration : Field trials using 0.5–2.0 kg/ha show reduced nitrate leaching by 20–40%, but higher doses may inhibit plant growth. Isotopic tracing (¹⁵N) quantifies nitrogen retention .
- Microbial degradation monitoring : HPLC or LC-MS can detect 6-chloropicolinic acid, the primary metabolite produced by Nitrosomonas europaea, to assess persistence .
Q. What experimental approaches are recommended to resolve contradictions in reported toxicological data for 2-Chloro-6-(trichloromethyl)pyridine?
Conflicting findings (e.g., bile duct hyperplasia in rats vs. no effects in pigs) require:
- Species-specific studies : Comparative toxicokinetics in rodents (e.g., Fischer 344 rats) and large mammals (e.g., pigs) under identical dosing (oral, 15–50 mg/kg/day) .
- Mechanistic assays :
- Meta-analysis : Pooling data from chronic studies (e.g., 94-day rat/dog trials) to identify statistical outliers .
Q. How does 2-Chloro-6-(trichloromethyl)pyridine compare to newer nitrification inhibitors like DMPP in terms of environmental persistence and microbial resistance?
- Persistence : 2-Chloro-6-(trichloromethyl)pyridine degrades faster (t₁/₂ = 7–14 days) than DMPP (t₁/₂ = 30–45 days) in aerobic soils, reducing long-term accumulation risks .
- Microbial adaptation : Sequential exposure experiments show Nitrosomonas spp. develop partial resistance to DMPP but not to 2-Chloro-6-(trichloromethyl)pyridine, likely due to irreversible enzyme inhibition .
- Analytical methods : Headspace GC-MS quantifies volatilization losses, while soil microcosm studies track microbial community shifts via 16S rRNA sequencing .
Methodological Notes
- Synthesis Optimization : Use continuous-flow reactors for scalable production, ensuring precise temperature/pressure control (e.g., ±1°C accuracy) to minimize byproducts .
- Toxicity Testing : Follow OECD Guidelines 471 (mutagenicity) and 414 (developmental toxicity) for standardized protocols .
- Environmental Monitoring : Deploy closed-chamber systems to measure N₂O emissions with laser-based gas analyzers for real-time data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
